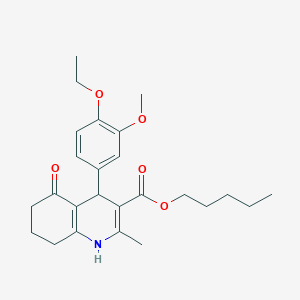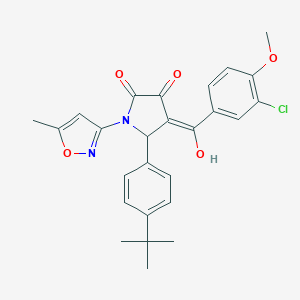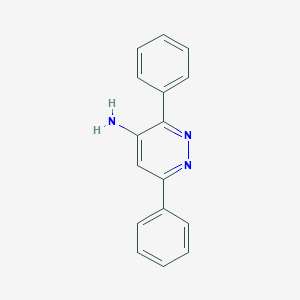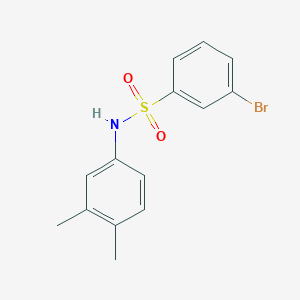![molecular formula C19H14FN7O2 B265794 8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly referred to as "Cyclen," is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cyclen contains a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for research and development.
Mecanismo De Acción
Cyclen's mechanism of action is complex and not yet fully understood. However, it is known that Cyclen can interact with various biological systems, including enzymes, receptors, and DNA. Cyclen's ability to interact with these systems makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Cyclen has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of enzymes, the modulation of receptor activity, and the binding to DNA. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclen has several advantages and limitations for use in lab experiments. One of the main advantages of Cyclen is its ability to interact with biological systems in a specific way, making it a valuable tool for studying the mechanisms of various biological processes. However, Cyclen's complex structure can make it difficult to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving Cyclen. One potential area of research is the development of new drugs that utilize Cyclen's unique structure. Another potential area of research is the study of Cyclen's interactions with various biological systems, including enzymes, receptors, and DNA. Additionally, further research is needed to fully understand Cyclen's mechanism of action and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of Cyclen is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing Cyclen is the "Pictet-Spengler" reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. This reaction results in the formation of a cyclic imine, which can be further modified to produce Cyclen.
Aplicaciones Científicas De Investigación
Cyclen has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research involving Cyclen is in the development of new drugs. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for drug discovery and development.
Propiedades
Nombre del producto |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Fórmula molecular |
C19H14FN7O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3 |
Clave InChI |
CHFCDXGYNKJUBE-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)







![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)